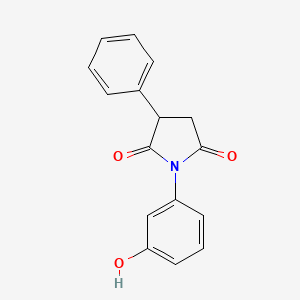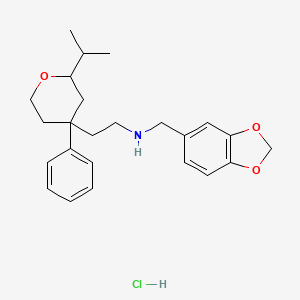![molecular formula C17H19BrN2O2S B4082595 N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide](/img/structure/B4082595.png)
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Overview
Description
N-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.
Mechanism of Action
Sorafenib works by inhibiting the activity of several signaling pathways involved in tumor growth and angiogenesis. It targets several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Sorafenib has also been shown to have anti-oxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for lab experiments. It is a small molecule kinase inhibitor that is easy to synthesize and can be administered orally. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations for lab experiments. It can be expensive to produce and may not be effective against all types of cancer.
Future Directions
There are several future directions for Sorafenib research. One potential direction is to investigate its potential use in combination with other cancer therapies. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to investigate its use in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, researchers could investigate the use of Sorafenib in combination with immunotherapy to enhance the immune response against cancer cells.
Scientific Research Applications
Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1.
properties
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-tert-butylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-17(2,3)19-16(13-7-5-4-6-8-13)20-23(21,22)15-11-9-14(18)10-12-15/h4-12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJONYABOSUZTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 3-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082531.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082539.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4082546.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4082557.png)
![5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4082568.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4082576.png)


![N-(4-methyl-2-nitrophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4082601.png)
![2-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4082602.png)
